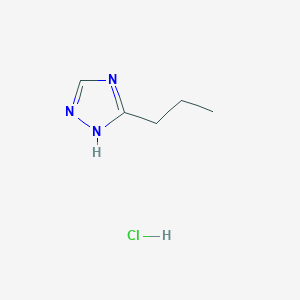

3-Propyl-1H-1,2,4-triazole hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-propyl-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-2-3-5-6-4-7-8-5;/h4H,2-3H2,1H3,(H,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBLZFXCRQUDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=NN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19932-60-6 | |

| Record name | 3-Propyl-1H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Propyl 1h 1,2,4 Triazole and Its Structural Analogs

Conventional Synthetic Approaches to the 1,2,4-Triazole (B32235) Nucleus

Cyclization Reactions

Cyclization reactions represent the most fundamental approach to constructing the 1,2,4-triazole ring. These methods typically involve the condensation of precursors containing the necessary nitrogen and carbon atoms, which then undergo intramolecular cyclization to form the aromatic five-membered ring.

Discovered by Guido Pellizzari in 1911, the Pellizzari reaction is a classical method for synthesizing 1,2,4-triazoles through the reaction of an amide with a hydrazide. cnpereading.comwikipedia.org This condensation reaction typically requires high temperatures and long reaction times, and historical yields have often been low. wikipedia.org However, modern variations, such as the use of microwave irradiation, have been shown to significantly shorten reaction times and improve yields. wikipedia.org

The mechanism of the Pellizzari reaction begins with the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the amide. This is followed by a series of proton transfers and the elimination of two molecules of water to facilitate the intramolecular cyclization and subsequent aromatization to the 1,2,4-triazole ring. cnpereading.comwikipedia.org A key characteristic of this reaction is its general lack of regioselectivity when asymmetrical amides and hydrazides are used. wikipedia.org

Table 1: Examples of the Pellizzari Reaction

| Amide Reactant | Hydrazide Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzamide | Benzoyl hydrazide | Heating | 3,5-Diphenyl-1,2,4-triazole | Low (historical) | scispace.com |

The Einhorn-Brunner reaction, reported by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, involves the acid-catalyzed condensation of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles. nih.govwikipedia.org This method is a significant pathway for preparing various substituted 1,2,4-triazoles. wikipedia.org

The reaction mechanism initiates with the protonation of the hydrazine (B178648), which then attacks one of the carbonyl groups of the imide. nih.gov A subsequent dehydration step forms an iminium ion, which, after a 1,5-proton shift, undergoes an intramolecular attack by the remaining nitrogen to form the five-membered ring. nih.gov Final elimination of water and a proton yields the aromatic 1,2,4-triazole. nih.gov

A notable feature of the Einhorn-Brunner reaction is its regioselectivity when an asymmetrical imide is used. The substituent from the more acidic acyl group in the imide is preferentially found at the 3-position of the resulting triazole ring. wikipedia.org

Table 2: Principles of the Einhorn-Brunner Reaction

| Imide Reactant | Hydrazine Reactant | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|---|

| N-Formyl benzamide | Phenyl hydrazine | Weak acid | 1,5-Diphenyl-1,2,4-triazole | Isomeric mixture | scispace.com |

A versatile and efficient one-pot method for synthesizing 3-substituted-1,2,4-triazoles involves the cyclization of 1-acylthiosemicarbazides. These intermediates are readily formed from the reaction of an acyl hydrazide with an isothiocyanate. The subsequent cyclization can be promoted under basic or acidic conditions.

In the context of an acid-catalyzed pathway, the thiosemicarbazide (B42300) derivative undergoes an intramolecular cyclodehydration. The mechanism proceeds via protonation of the sulfur atom, followed by nucleophilic attack by a nitrogen atom onto the carbonyl carbon. Tautomerization and subsequent elimination of water lead to the formation of a 1,2,4-triazole-3-thiol. If a desulfurization step is desired, oxidation of the thiol group, for instance with nitric acid, can yield the corresponding 1,2,4-triazole. This pathway, starting from thiosemicarbazide and an acid, represents a classical route to the core triazole structure.

Table 3: One-Pot Synthesis of 1,2,4-Triazole Thiones

| Hydrazide | Isothiocyanate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acid hydrazide | Alkyl/Aryl isothiocyanate | 1. Ethanol (form intermediate) 2. Base (e.g., KOH) + Microwave | 4,5-Disubstituted-1,2,4-triazole-3-thione | Good | cnpereading.com |

Alkylation Strategies for Triazole Derivatives

Once the 1,2,4-triazole nucleus is formed, it can be further functionalized via alkylation. The triazole ring contains two potential nucleophilic nitrogen atoms (N1 and N4), making regioselectivity a key consideration in these reactions.

The alkylation of 1H-1,2,4-triazole with alkyl halides in the presence of a base is a common method for introducing substituents onto the ring nitrogens. The reaction typically yields a mixture of 1- and 4-alkylated isomers. researchgate.net The ratio of these isomers is influenced by factors such as the nature of the base, the solvent, the alkylating agent, and the reaction temperature.

Studies have shown that using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like THF can consistently produce a 90:10 ratio of N1 to N4 isomers. researchgate.net The use of microwave conditions in conjunction with ionic liquids and a base like potassium carbonate has also been developed as a regioselective protocol, favoring the 1-alkyl-1,2,4-triazole product in excellent yields. researchgate.net The choice of a good leaving group, such as a tosylate, on the alkylating agent can also improve both regioselectivity and yield. slideshare.net

Table 4: Base-Mediated Alkylation of 1,2,4-Triazole

| Triazole Precursor | Alkylating Agent | Base / Solvent | Conditions | Product Ratio (N1:N4) | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,2,4-Triazole | 4-Nitrobenzyl halides | DBU / THF | Ambient temperature | ~90:10 | High | researchgate.net |

| 1,2,4-Triazole | Hexylbromide | K₂CO₃ / 1-Hexylpyridinium bromide (Ionic Liquid) | Microwave, 110°C | Regioselective for N1 | 88% | researchgate.net |

Regioselective Control in Alkylation (N1 vs. N4 Isomerization)

The alkylation of the 1,2,4-triazole ring is a fundamental transformation that introduces molecular diversity. However, the presence of two distinct nitrogen atoms (N1 and N4) available for substitution presents a significant challenge in regioselectivity. The parent 1H-1,2,4-triazole exists in two tautomeric forms, and alkylation can lead to a mixture of 1-substituted and 4-substituted isomers. tandfonline.com The ratio of these isomers is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base, and the solvent employed. tandfonline.com

Control over N1 versus N4 alkylation is crucial for directing the synthesis toward a desired isomer. Research has shown that N1-alkylation is often the dominant pathway due to the greater nucleophilicity of the N1 atom. tandfonline.com For instance, the alkylation of 1,2,4-triazole with various alkyl halides has been reported to yield N1 and N4 isomers with a consistent regioselectivity of approximately 90:10, favoring the N1 adduct. researchgate.net The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in such reactions has been shown to provide a convenient and high-yielding route to 1-substituted-1,2,4-triazoles. researchgate.net

In contrast, achieving selective N4-alkylation often requires a more strategic approach. One effective method involves the temporary blocking of the N1 position. The triazole can be converted into 1-acetyl-1H-1,2,4-triazole, which is then alkylated. This is followed by the removal of the acetyl group to yield the 4-alkylated product. tandfonline.com More direct methods have also been developed. A regioselective protocol utilizing microwave irradiation in combination with an ionic liquid (hexylpyridinium bromide) and potassium carbonate as a base has been developed for the synthesis of 1-alkyl-1,2,4-triazoles in excellent yields. researchgate.net

Studies on S-substituted 1,2,4-triazoles have shown that upon reaction with various alkylating agents, alkylation occurs at the N1 and N2 positions, with the N2 alkylated isomers being preferentially formed. nih.gov The specific isomer ratios can be influenced by steric effects and the nature of the dihaloalkane used as the alkylating agent. nih.gov

| Alkylating Agent | Base | Solvent | Conditions | Major Isomer | N1:N4 Ratio | Reference |

|---|---|---|---|---|---|---|

| Alkyl Halides | DBU | THF | Ambient | N1 | ~90:10 | researchgate.net |

| Alkyl Halides | K₂CO₃ | Ionic Liquid | Microwave (80°C) | N1 | Regioselective | researchgate.net |

| (3-chloropropyl)trimethoxysilane | NaH (to form sodium salt) | Toluene-DMF | Boiling, 3h | N1 | Not specified | bohrium.com |

| Isopropyl alcohol | - | Sulfuric acid | Not specified | N1 | Selective (~98% yield) | researchgate.net |

Modern and Advanced Synthetic Transformations

Recent advancements in synthetic organic chemistry have provided powerful new tools for the construction of 1,2,4-triazole rings with high efficiency and control. These methods often employ catalytic systems that offer advantages over classical synthetic routes.

"Click Chemistry" as a Versatile Synthetic Tool

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the hallmark of "click chemistry" for synthesizing 1,2,3-triazoles, the principles of this highly efficient and specific reaction have inspired methodologies for accessing other heterocyclic systems, including 1,2,4-triazoles. nih.govorientjchem.org The development of metal-free [3+2] cycloaddition reactions represents a significant advance, providing access to triazoles without the need for potentially toxic metal catalysts. frontiersin.orgthieme-connect.com For example, 1,3,5-trisubstituted-1,2,4-triazoles can be synthesized via a metal-free [3+2] cycloaddition/decarboxylation between aryl diazonium salts and azalactone. frontiersin.org Another approach involves the 1,3-dipolar cycloaddition of oximes with hydrazonoyl hydrochlorides to yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Metal-Catalyzed Synthetic Routes

Copper catalysis is a cornerstone of modern triazole synthesis. A simple and efficient one-step synthesis of 1,2,4-triazole derivatives is achievable through a copper-catalyzed oxidative coupling reaction using air as the oxidant. acs.org This process involves sequential N-C and N-N bond formation, tolerates a wide range of functional groups, and utilizes readily available and inexpensive starting materials and catalysts. acs.org For instance, 3,5-disubstituted-1,2,4-triazoles can be prepared from amides and nitriles via a cascade addition-oxidation cyclization catalyzed by a copper(I) complex supported on MCM-41, using molecular oxygen as the oxidant. nih.govfrontiersin.org Another versatile copper-catalyzed system uses K₃PO₄ as a base and O₂ as the oxidant to synthesize 1,3-disubstituted 1,2,4-triazoles from amidines. organic-chemistry.orgisres.org

A remarkable level of regiochemical control in the synthesis of substituted 1,2,4-triazoles can be achieved by carefully selecting the metal catalyst. A catalyst-controlled methodology for the regioselective [3+2] cycloaddition of isocyanides with diazonium salts has been developed that provides either 1,3- or 1,5-disubstituted 1,2,4-triazoles depending on the metal ion used. nih.govfrontiersin.orgisres.orgfrontiersin.org Specifically, the use of a Cu(II) catalyst leads to the formation of 1,5-disubstituted 1,2,4-triazoles in high yield, whereas an Ag(I) catalyst selectively produces the 1,3-disubstituted isomers. frontiersin.orgorganic-chemistry.orgisres.orgfrontiersin.org This dual catalytic system offers a facile and efficient route to structurally diverse 1,2,4-triazole scaffolds with excellent functional group compatibility. organic-chemistry.org

| Reactants | Catalyst | Product Isomer | Yield | Reference |

|---|---|---|---|---|

| Isocyanides + Diazonium Salts | Cu(II) | 1,5-Disubstituted-1,2,4-triazole | High | organic-chemistry.orgisres.org |

| Isocyanides + Diazonium Salts | Ag(I) | 1,3-Disubstituted-1,2,4-triazole | High | frontiersin.orgorganic-chemistry.orgisres.org |

Electrochemical Synthesis Protocols

Electrochemical synthesis has emerged as a powerful and environmentally friendly strategy for constructing heterocyclic compounds, including 1,2,4-triazoles. nih.gov These methods avoid the need for strong chemical oxidants and transition-metal catalysts by using electricity to drive the desired transformations. organic-chemistry.orgisres.org An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) can produce 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org This process often utilizes reactive species generated in situ, such as iodide radicals, to facilitate the reaction under mild conditions. isres.org

Furthermore, reagent-free intramolecular dehydrogenative C-N cross-coupling reactions have been developed under electrolytic conditions to synthesize 1,2,4-triazolo[4,3-a]pyridines and related fused heterocycles from aldehydes and 2-hydrazinopyridines. rsc.orgrsc.org This atom- and step-economical one-pot process is compatible with various functional groups and can be performed on a gram scale. rsc.orgrsc.org Electro-oxidative cyclization pathways have also been reported where hydrazones react with benzylamines or benzamides to form the 1,2,4-triazole skeleton, often using inexpensive stainless steel electrodes. nih.gov

Reagent-Free Intramolecular Dehydrogenative C–N Cross-Coupling

The formation of the 1,2,4-triazole ring often involves the creation of a critical C–N bond through intramolecular cyclization. Dehydrogenative cross-coupling, a process that involves the formation of a bond between a carbon atom and a heteroatom (in this case, nitrogen) with the formal loss of a hydrogen molecule (H₂), represents an efficient and atom-economical approach. While completely reagent-free methods are not widely documented, several syntheses operate under oxidative conditions that achieve this transformation without the need for stoichiometric reagents, often relying on catalysts and mild oxidants like atmospheric oxygen.

One prominent method involves the oxidative heterocyclization of arylidenearylthiosemicarbazides catalyzed by Copper(II). organic-chemistry.orgsemanticscholar.orgnih.gov This reaction demonstrates a high propensity for selective C–N bond formation over C–S bond formation through a formal C-H functionalization pathway. semanticscholar.orgacs.org By adjusting the reaction time, the initially formed 4,5-disubstituted 1,2,4-triazole-3-thiones can be converted in situ to the corresponding 4,5-disubstituted 1,2,4-triazoles via a desulfurization process, also facilitated by the thiophilic copper catalyst. nih.govacs.org

Metal-free approaches have also been developed, aligning closely with green chemistry principles. A method utilizing iodine as a catalyst facilitates the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org This reaction proceeds through a cascade of C-H functionalization, the formation of two C-N bonds, and subsequent oxidative aromatization to yield the stable triazole ring. organic-chemistry.org Another metal-free dehydrogenative cyclization uses B(C₆F₅)₃ as a catalyst, which activates a nucleophilic attack followed by amination, intramolecular cyclization, and dehydrogenation to form 3,4,5-trisubstituted-1,2,4-triazoles. isres.org

These methods, while not strictly reagent-free, minimize waste by using catalytic amounts of promoters and often utilize ambient air as the terminal oxidant, representing a significant advancement in the synthesis of the 1,2,4-triazole scaffold. organic-chemistry.orgisres.org

Multicomponent Electrochemical Reactions

Electrochemical synthesis offers a powerful and green alternative to conventional methods by replacing chemical oxidants with electricity. Multicomponent electrochemical reactions (MCRs) for synthesizing 1,2,4-triazoles have been developed, showcasing high efficiency and mild reaction conditions. organic-chemistry.org

A notable electrochemical route produces 1,5-disubstituted and 1-aryl 1,2,4-triazoles from a mixture of aryl hydrazines, paraformaldehyde, ammonium acetate (NH₄OAc), and an alcohol. organic-chemistry.org In this system, the alcohol serves as both the solvent and a reactant, while NH₄OAc acts as the nitrogen source. The process is distinguished by the in-situ generation of reactive species like the iodide radical (I•) or iodine (I₂) and ammonia (B1221849) (NH₃), which facilitate the reaction. This method obviates the need for strong chemical oxidants or transition-metal catalysts and can be conducted smoothly at room temperature. The general procedure involves dissolving the reactants in an undivided Teflon cup within a stainless-steel cell equipped with a graphite (B72142) anode and a nickel cathode, and passing a constant current through the solution.

The key advantages of this electrochemical approach include:

Mild Conditions: Reactions are typically run at room temperature.

Avoidance of Hazardous Reagents: Eliminates the use of toxic and hazardous oxidants and heavy metal catalysts.

High Efficiency: A wide array of 1,2,4-triazole derivatives can be produced in good to high yields.

Atom Economy: Utilizes simple and readily available starting materials in a one-pot setup.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a crucial tool for accelerating chemical reactions, often leading to higher yields, cleaner reactions, and significantly reduced reaction times compared to conventional heating methods. The synthesis of 1,2,4-triazoles has greatly benefited from this technology.

Microwave irradiation facilitates various reaction types for triazole synthesis, including condensation and cyclization reactions. For instance, a simple and efficient method for synthesizing substituted 1,2,4-triazoles involves reacting hydrazines and formamide (B127407) under microwave irradiation in the absence of a catalyst. organic-chemistry.org This method demonstrates excellent functional group tolerance and proceeds smoothly.

The direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate under microwave irradiation is a particularly relevant green method for producing 3-amino-5-substituted-1,2,4-triazoles, including the 5-propyl analog. By using sealed reaction vials, even volatile carboxylic acids can be used effectively. A study systematically optimized the molar ratio of reagents, reaction time, and temperature under microwave conditions, establishing a general and straightforward synthesis suitable for creating a library of analogs for drug discovery.

The following table compares reaction times and yields for the synthesis of 1,2,4-triazole derivatives using conventional heating versus microwave irradiation, illustrating the significant enhancement provided by microwave technology.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Condensation of Hydrazide with Nitrile | Several hours | 33-90 seconds | Significant | organic-chemistry.org |

| Cyclization of Aminoguanidine with Dicarboxylic Acids | > 4 hours | ~5 minutes | Good yields, high purity | |

| N-acylation/Cyclization of Amide Derivatives | > 4 hours | ~1 minute | Up to 85% yield | |

| Condensation of Thiosemicarbazide with Indole-2-ones | Not specified | Not specified, but noted as rapid and efficient | 85-90% yield |

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. Several MCRs have been developed for the one-pot assembly of the 1,2,4-triazole scaffold.

One such process enables the direct synthesis of 1-aryl 1,2,4-triazoles from anilines, aminopyridines, or pyrimidines. organic-chemistry.org This transformation showcases a broad substrate scope, allowing for the preparation of numerous analogs.

Another versatile, metal-free, base-promoted three-component reaction synthesizes hybrid molecules where a 1,2,4-triazole ring is linked to a 1,3-dione scaffold via a benzyl (B1604629) bridge. This one-pot reaction involves treating a 1,3-dione (like 4-hydroxycoumarin), a trans-β-nitrostyrene, and an aldehyde hydrazone in the presence of a simple base such as sodium carbonate. The methodology is noted for its mild conditions and broad applicability.

A highly regioselective one-pot process provides rapid access to 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org These MCRs represent a powerful strategy for efficiently constructing complex 1,2,4-triazole derivatives from simple and readily available starting materials.

Green Chemistry Principles in 1,2,4-Triazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles. These approaches focus on improving reaction efficiency, minimizing waste, and using environmentally benign reagents and conditions.

Key green chemistry strategies in 1,2,4-triazole synthesis include:

Alternative Energy Sources: As detailed in section 2.2.4, microwave irradiation is a cornerstone of green synthesis, significantly reducing energy consumption and reaction times. organic-chemistry.org Ultrasound is another non-conventional energy source used to promote these reactions.

Use of Safer Solvents: Many modern syntheses strive to replace hazardous organic solvents with greener alternatives like water, ethanol, or in some cases, perform the reaction under solvent-free conditions. The electrochemical synthesis mentioned previously utilizes alcohols which can act as both solvent and reactant, improving atom economy.

Catalysis over Stoichiometric Reagents: The shift from stoichiometric reagents to catalytic systems is a fundamental principle of green chemistry. Metal-free catalytic systems, such as those using iodine or borane (B79455) catalysts, are particularly advantageous as they avoid the environmental and economic issues associated with heavy or precious metal catalysts. organic-chemistry.orgisres.org

Atom Economy: Multicomponent reactions (MCRs) inherently adhere to the principle of atom economy by incorporating the majority of atoms from the starting materials into the final product, thus minimizing waste. organic-chemistry.org

Avoidance of Hazardous Reagents: Electrochemical methods that generate reactive species in situ eliminate the need to handle and store hazardous oxidants. organic-chemistry.org Similarly, using air as the terminal oxidant in copper-catalyzed reactions is a green alternative to chemical oxidants.

By integrating these principles, chemists can develop synthetic routes to 3-propyl-1H-1,2,4-triazole and its analogs that are not only efficient and high-yielding but also environmentally responsible.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Propyl 1h 1,2,4 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1,2,4-triazole (B32235) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectra of 1,2,4-triazole derivatives, the chemical shifts of the protons are influenced by the electronic effects of the substituents on the triazole ring. For a 3-propyl substituted triazole, one would expect to observe signals corresponding to the propyl group's methyl (CH₃), methylene (B1212753) (CH₂), and alpha-methylene (CH₂ adjacent to the triazole ring) protons, typically appearing as a triplet, a sextet, and a triplet, respectively, in the upfield region of the spectrum. The proton attached to the triazole ring (C5-H) would appear as a singlet in the downfield region. The NH proton of the triazole ring often presents as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the propyl group will resonate at the higher field (lower ppm values), while the two carbon atoms of the triazole ring (C3 and C5) will appear at a much lower field due to their presence in an aromatic, electron-deficient system. The chemical shifts of C3 and C5 can be used to distinguish between different isomers.

A significant aspect of 1,2,4-triazole chemistry that can be investigated by NMR is tautomerism. unt.eduacs.orgijsr.net Unsymmetrically substituted 1,2,4-triazoles can exist in different tautomeric forms, primarily the 1H and 4H tautomers. ijsr.net The position of the proton on the nitrogen atoms of the triazole ring can be determined by analyzing the ¹H and ¹³C chemical shifts, as well as through the use of advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC), which shows long-range couplings between protons and carbons. ufv.br The rate of exchange between tautomers can also influence the appearance of the NMR spectra; rapid exchange may result in averaged signals, while slow exchange at low temperatures might allow for the observation of individual tautomers. nih.gov Theoretical calculations of NMR chemical shifts are also employed to compare with experimental data and aid in the definitive assignment of the predominant tautomeric form in solution. ufv.brresearchgate.net

Below is a hypothetical data table illustrating typical NMR chemical shifts for a 3-propyl-1H-1,2,4-triazole derivative.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Triazole C3 | - | - | ~160-170 |

| Triazole C5 | ~8.0-8.5 | s | ~145-155 |

| Triazole NH | ~12.0-14.0 | br s | - |

| Propyl-CH₂ (α) | ~2.5-3.0 | t | ~25-35 |

| Propyl-CH₂ (β) | ~1.6-1.9 | sext | ~20-30 |

| Propyl-CH₃ (γ) | ~0.9-1.2 | t | ~10-15 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents. |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (e.g., EI-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) is a classic hard ionization technique that often results in extensive fragmentation. The mass spectrum of a 3-propyl-1,2,4-triazole derivative would typically show a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. For instance, a common fragmentation pathway for alkyl-substituted heterocycles is the loss of the alkyl chain or parts of it. The cleavage of the bond between the propyl group and the triazole ring would result in a prominent peak corresponding to the triazole ring fragment.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecular ion and its fragments. This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of 3-propyl-1H-1,2,4-triazole hydrochloride, ESI-MS would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺. This technique is less likely to cause extensive fragmentation compared to EI-MS, making it ideal for confirming the molecular weight of the parent compound.

A characteristic fragmentation pattern for 1,2,4-triazoles involves the cleavage of the N1-N2 and C5-N4 bonds. ijsr.net The fragmentation of the propyl group would also be expected, leading to ions corresponding to the loss of methyl or ethyl radicals.

| Technique | Information Obtained | Expected Ion for 3-Propyl-1H-1,2,4-triazole |

| EI-MS | Molecular weight and fragmentation pattern | M⁺•, [M-C₂H₅]⁺, [M-C₃H₇]⁺, etc. |

| HRMS | Exact mass and elemental formula | Precise m/z for M⁺• or [M+H]⁺ |

| ESI-MS | Molecular weight of polar compounds | [M+H]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

The N-H stretching vibration of the triazole ring is typically observed as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the propyl group's sp³ hybridized carbons would appear just below 3000 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring are expected to produce sharp absorption bands in the 1400-1650 cm⁻¹ region. ijsr.net The presence of the hydrochloride salt may influence the position and shape of the N-H and ring stretching bands due to hydrogen bonding and protonation. The bending vibrations of the C-H bonds in the propyl group would be found in the 1350-1470 cm⁻¹ range.

IR spectroscopy is also a useful tool for studying tautomerism in triazole derivatives. For example, in thione-substituted triazoles, the presence of a C=S absorption band around 1166-1258 cm⁻¹ is indicative of the thione tautomer, while the thiol tautomer would show a characteristic S-H stretching band around 2550-2700 cm⁻¹. ijsr.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| N-H stretch | 3100-3300 (broad) | Triazole ring |

| C-H stretch (sp³) | 2850-2960 | Propyl group |

| C=N / N=N stretch | 1400-1650 | Triazole ring |

| C-H bend | 1350-1470 | Propyl group |

X-ray Crystallography for Precise Three-Dimensional Structure Determination

A single-crystal X-ray diffraction study of a 3-propyl-1H-1,2,4-triazole derivative would yield a detailed model of its molecular structure. This would include the precise bond lengths and angles of the triazole ring and the propyl substituent. The triazole ring is expected to be planar, and the geometry of the propyl chain would be determined. The analysis would reveal the conformation of the propyl group relative to the triazole ring. This information is invaluable for understanding the steric and electronic properties of the molecule.

The X-ray diffraction data also allows for the determination of the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group. These parameters describe the symmetry of the crystal lattice and the arrangement of the molecules within the unit cell. This information is fundamental to understanding the solid-state packing of the compound.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like d_norm (which highlights contacts shorter than the van der Waals radii), shape index, and curvedness. This allows for the identification and characterization of hydrogen bonds, π-π stacking, and other van der Waals interactions that govern the crystal packing.

The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. For a this compound crystal, one would expect to see significant contributions from H···H, N···H, and C···H contacts, with the potential for Cl···H interactions due to the hydrochloride counter-ion. These analyses provide a deep understanding of the forces that hold the molecules together in the solid state.

Characterization of Supramolecular Architectures (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of 1,2,4-triazole derivatives is significantly influenced by non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions dictate the crystal packing and can influence the material's bulk properties.

Hydrogen Bonding: Hydrogen bonds are crucial in stabilizing the crystal structures of triazole derivatives. In the crystal structure of 1H-1,2,4-triazole-3-carboxamide, for instance, extensive N—H⋯O and N—H⋯N hydrogen bonds link the planar molecules into sheets. nih.gov Similarly, in certain 4-amino-3-methyl-1H-1,2,4-triazole-5-thiones, two independent N—H⋯S hydrogen bonds contribute to the formation of complex sheets. nih.gov The amide structure in some derivatives is specifically incorporated to form hydrogen bonds, which can be important for improving biological activity. mdpi.com The 1,2,3-triazole framework is also recognized as a strategic structure for C–H⋯X hydrogen bonding. rsc.org

π-π Stacking: Aromatic π-π stacking interactions are another significant force in the supramolecular assembly of these compounds. These interactions are observed between triazole and benzene (B151609) rings in certain derivatives, with centroid-centroid distances indicating the presence of stacking. researchgate.net For example, in one case, a centrosymmetric π-π stacking interaction was observed with a ring-centroid separation of 3.895 (1) Å. researchgate.net In other 1,2,4-triazole derivatives, π-π stacking interactions occur with centroid–centroid distances around 3.794 (4) Å. nih.gov The phenyl ring in some structures contributes to π-π stacking interactions with biological targets. These interactions can also occur between neighboring triazole rings. mdpi.com The presence of π-stacking structures has been noted for its role in balancing safety and energy in certain energetic materials. rsc.org

Table 1: Examples of Non-Covalent Interactions in 1,2,4-Triazole Derivatives

| Interaction Type | Interacting Groups | Significance |

|---|---|---|

| Hydrogen Bonding | N—H⋯O, N—H⋯N, N—H⋯S | Crystal structure stabilization, formation of sheets and dimers nih.govnih.gov |

| π-π Stacking | Triazole-Triazole, Triazole-Benzene | Crystal packing, influencing biological target interactions researchgate.netmdpi.com |

| C-H···π Interactions | C-H and aromatic rings | Contribution to crystal stability nih.gov |

Investigation of Conformational Aspects and Twist Angles

In substituted 1,2,4-triazole compounds, the dihedral angles between the triazole ring and various aromatic substituents are of particular interest. For example, in one reported structure, the dihedral angles between the triazole ring and attached 2-pyridyl, 4-pyridyl, and p-tolyl rings were found to be 28.12 (10)°, 34.62 (10)°, and 71.43 (9)°, respectively. nih.gov In another case, a crystallographic study revealed that two phenyl rings were twisted by 71° and 62° with respect to the bi-(1,2,4-triazole) unit. rsc.org Ab initio configuration interaction studies have shown that while the first cation of 1H-1,2,4-triazole is effectively planar, the second cation exhibits significant twisting of the ring system. nih.goved.ac.uk Some calculated singlet electronic states also show skeletal twisting where a ring C-H is substantially out of the plane. nih.goved.ac.uk

Table 2: Dihedral Angles in Substituted 1,2,4-Triazole Derivatives

| Compound/Substituent | Dihedral Angle (°) | Reference |

|---|---|---|

| Triazole and 2-pyridyl ring | 28.12 (10) | nih.gov |

| Triazole and 4-pyridyl ring | 34.62 (10) | nih.gov |

| Triazole and p-tolyl ring | 71.43 (9) | nih.gov |

| Phenyl ring and bi-(1,2,4-triazole) unit | 71 and 62 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within 3-Propyl-1H-1,2,4-triazole derivatives. The absorption maxima (λmax) provide information about the energy gaps between electronic states and can be influenced by the molecular structure and solvent environment.

For instance, a 4-ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole derivative exhibited a λmax at 351.0 nm in dichloromethane. nih.gov The electronic transitions responsible for such absorptions typically originate from the excited state (S1) to different vibrational energy levels of the ground state (S0). nih.gov The solvent can have a complex effect on the UV absorption spectra of N1-substituted 1,2,4-triazoles, with the influence depending on the nature of the substituent. researchgate.net The first vacuum ultraviolet absorption spectrum of a 1,2,4-triazole has been analyzed in detail, providing insights into its electronic states. nih.goved.ac.uk

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to confirm the empirical formula of newly synthesized 3-Propyl-1H-1,2,4-triazole derivatives. This method provides the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N), which are then compared with the calculated theoretical values.

The structures of novel 1,2,4-triazole derivatives are routinely confirmed by elemental analysis, alongside spectroscopic methods. nih.govmdpi.com For example, in the characterization of a series of 1,2,4-triazole derivatives, the found percentages of C, H, and N were in close agreement with the calculated values, thus verifying their composition. rjptonline.orgnih.gov For a specific 1,4-disubstituted 1,2,3-triazole derivative, the calculated percentages were C, 33.8%; H, 4.22%; N, 39.43%, while the found values were C, 34.02%; H, 4.28%; N, 39.12%. mdpi.com

Table 3: Example of Elemental Analysis Data for a 1,2,4-Triazole Derivative

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 64.26 | 64.22 |

| H | 4.31 | 4.28 |

| N | 19.98 | 19.90 |

(Data for compound 4a from a study on 1,2,4-triazole derivatives) rjptonline.org

Chemical Reactivity and Derivatization Strategies for the 3 Propyl 1h 1,2,4 Triazole Core

Versatility of Functionalization on the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring is an electron-deficient system with three nitrogen atoms, which imparts distinct reactivity patterns. Functionalization can occur at the nitrogen atoms (N1, N2, and N4) or the carbon atom (C5).

N-Alkylation and N-Arylation: The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and readily undergo alkylation and arylation reactions. The regioselectivity of these reactions is often influenced by the reaction conditions, including the base, solvent, and the nature of the electrophile. For instance, the alkylation of 1,2,4-triazoles with alkyl halides in the presence of a base can yield a mixture of N1 and N4 isomers, with the N1 isomer often being the predominant product. researchgate.net Microwave-assisted synthesis using potassium carbonate as a base and an ionic liquid as the solvent has been reported as an efficient method for the regioselective 1-alkylation of 1,2,4-triazole. researchgate.net

Copper-catalyzed N-arylation reactions are also a common strategy to introduce aryl groups onto the triazole ring. researchgate.net Palladium-catalyzed methods have also been developed, offering high selectivity for the N2 position in some 1,2,3-triazoles, a strategy that could potentially be adapted for 1,2,4-triazoles. nih.gov

C-H Functionalization: Direct C-H functionalization of the triazole ring represents an atom-economical approach to introduce new substituents. The C5-H bond of the 1,2,4-triazole ring is the most acidic and can be selectively functionalized. researchgate.net Palladium-catalyzed C-H arylation has been successfully applied to 1-substituted 1,2,4-triazoles to introduce aryl groups at the C5 position. rsc.orgnih.gov This method allows for the synthesis of complex aryl-substituted 1,2,4-triazoles that would be challenging to prepare using traditional cyclization methods. researchgate.net

| Functionalization Type | Reagents and Conditions | Position(s) |

| N-Alkylation | Alkyl halides, base (e.g., K2CO3), solvent (e.g., DMF) | N1 and N4 |

| N-Arylation | Aryl halides, Copper or Palladium catalyst | N1, N2, or N4 |

| C-H Arylation | Aryl halides, Palladium catalyst | C5 |

Strategies for Introducing Propyl-Containing Side Chains

While the core structure is 3-propyl-1H-1,2,4-triazole, further derivatization often involves the introduction of additional propyl-containing side chains at other positions of the triazole ring. These side chains can modulate the lipophilicity and steric profile of the molecule.

One common strategy is the N-alkylation of the triazole ring with a propyl-containing electrophile, such as propyl bromide or a related derivative. For example, the synthesis of 1-(n-propyloxymethyl)-1,2,4-triazole-3-carboxamide has been reported, demonstrating the introduction of a propyloxy group onto the N1 position. mdpi.com This is typically achieved by reacting the parent triazole with an appropriate propyl-containing alkylating agent in the presence of a suitable base.

Another approach involves the construction of the triazole ring from a propyl-containing precursor. For instance, the reaction of a propyl-substituted amidine with a hydrazine (B178648) derivative can lead to the formation of a 1,2,4-triazole with a propyl group at a desired position. isres.orgnih.gov

Synthesis of Fused Heterocyclic Systems Incorporating the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring can be annulated with other heterocyclic systems to create fused bicyclic and polycyclic structures with diverse biological activities. These fused systems often exhibit enhanced potency and modified selectivity profiles compared to their monocyclic counterparts.

Triazolopyrimidines: One important class of fused systems is the triazolopyrimidines. These can be synthesized through multicomponent reactions, for example, by reacting a 3-amino-1,2,4-triazole with a suitable aldehyde and an active methylene (B1212753) compound like 3-indolyl-3-oxopropanenitrile. japsonline.com This approach allows for the rapid construction of complex molecular architectures.

Triazolothiadiazoles and Triazolothiadiazines: The reaction of 4-amino-5-mercapto-1,2,4-triazoles with various electrophiles is a common route to synthesize fused heterocyclic systems containing a thiadiazole or thiadiazine ring. For example, reaction with hydrazonoyl chlorides can yield triazolo-[3,4-b]-1,3,4-thiadiazines. researchgate.net Similarly, cyclization of N-substituted-3-mercapto-1,2,4-triazoles can lead to the formation of triazolothiadiazoles. nih.govdocksci.com

| Fused System | Synthetic Strategy | Key Precursors |

| Triazolopyrimidines | Multicomponent reaction | 3-Amino-1,2,4-triazole, aldehyde, active methylene compound |

| Triazolothiadiazines | Cyclization with hydrazonoyl chlorides | 4-Amino-5-mercapto-1,2,4-triazole |

| Triazolothiadiazoles | Intramolecular cyclization | N-substituted-3-mercapto-1,2,4-triazole |

Formation of Hybrid Compounds and Conjugates

The conjugation of the 3-propyl-1H-1,2,4-triazole core with other pharmacologically relevant moieties is a powerful strategy to develop new therapeutic agents with potentially synergistic or dual-acting mechanisms of action.

The coupling of 1,2,4-triazoles with amino acids can lead to the formation of peptide mimetics and other bioactive conjugates. The synthesis of such hybrids can be achieved through standard peptide coupling techniques. For instance, a triazole-containing carboxylic acid can be activated and then reacted with the amino group of an amino acid ester. mdpi.com Alternatively, an azide-alkyne cycloaddition ("click chemistry") can be employed to link a triazole moiety to an amino acid derivative. nih.gov

Thiosemicarbazides are versatile intermediates for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. The reaction of an acid hydrazide with an isothiocyanate yields a thiosemicarbazide (B42300), which can then be cyclized to form a 1,2,4-triazole-3-thione. niscpr.res.innih.gov These triazole-thiones can be further functionalized at the sulfur atom. The incorporation of a thiosemicarbazide moiety into a triazole scaffold can lead to compounds with a broad spectrum of biological activities. niscpr.res.in

A typical synthetic route involves the reaction of a carbohydrazide (B1668358) with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in a basic medium to yield the corresponding 4-substituted-1,2,4-triazole-3-thiol. mdpi.com

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. The conjugation of a 1,2,4-triazole with an indole moiety has been shown to produce compounds with potent biological activities. nih.govrsc.org The synthesis of these conjugates can be achieved by several methods. One common approach is the reaction of an indole-containing acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate (B1144303) to form a 4-amino-5-(indol-3-yl)-1,2,4-triazole-3-thiol. nih.gov This intermediate can then be further derivatized.

Another strategy involves the reaction of an indole-3-carbonitrile with an appropriate acid hydrazide in the presence of a base to directly form the indolyl-1,2,4-triazole. nih.gov

| Hybrid/Conjugate | Synthetic Approach | Key Intermediates |

| Triazole-Amino Acid | Peptide coupling, Click chemistry | Triazole carboxylic acid, Amino acid ester |

| Triazole-Thiosemicarbazide | Reaction with isothiocyanate and cyclization | Acid hydrazide, Isothiocyanate |

| Triazole-Indolyl | Cyclization of indole-containing precursors | Indole acid hydrazide, Indole carbonitrile |

Triazole-Thiadiazole and Oxadiazole Derivatives

The synthesis of hybrid molecules incorporating both a 1,2,4-triazole and a 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole (B1194373) ring is a common strategy in medicinal chemistry to create novel compounds with potentially enhanced biological activities. mdpi.comijnrd.org The general approach to synthesizing such derivatives from a 3-propyl-1H-1,2,4-triazole precursor typically begins with the conversion of the triazole into a more reactive intermediate.

A common synthetic route involves the preparation of a 3-propyl-1,2,4-triazole-5-thione, which can be obtained from the corresponding triazole. This thione derivative serves as a key intermediate. For the synthesis of thiadiazole derivatives, the triazole-thione can be reacted with a hydrazine derivative, which then undergoes cyclization. For instance, treatment of a thiosemicarbazide derived from the triazole with cold concentrated sulfuric acid can induce cyclization to form a 1,3,4-thiadiazole ring. mdpi.com

Alternatively, to synthesize oxadiazole derivatives, an acid hydrazide of the 3-propyl-1,2,4-triazole can be prepared. This intermediate can then be cyclized using various reagents to form the 1,3,4-oxadiazole ring. researchgate.netnih.gov A general scheme for these transformations is outlined below.

Table 1: General Synthetic Strategies for Triazole-Thiadiazole and Oxadiazole Derivatives

| Starting Material | Key Intermediate | Reagent for Cyclization | Product |

|---|---|---|---|

| 3-Propyl-1,2,4-triazole | 3-Propyl-1,2,4-triazole-5-thiosemicarbazide | Concentrated H₂SO₄ | 3-Propyl-1,2,4-triazole-substituted 1,3,4-thiadiazole |

S-Substituted Bis-1,2,4-Triazoles

The synthesis of S-substituted bis-1,2,4-triazoles involves the coupling of two 1,2,4-triazole rings through a sulfur linkage. This class of compounds has garnered interest for its unique chemical properties and potential applications. The synthetic strategy typically starts with a 3-propyl-1,2,4-triazole-5-thiol (the thiol tautomer of the thione).

The thiol group is nucleophilic and can react with an electrophilic triazole derivative. For example, a halogenated 1,2,4-triazole can serve as the electrophile. The reaction is usually carried out in the presence of a base to deprotonate the thiol, enhancing its nucleophilicity. uobaghdad.edu.iq This approach allows for the synthesis of both symmetrical and unsymmetrical bis-1,2,4-triazoles, depending on the choice of the reacting partners.

Table 2: Representative Reaction for S-Substituted Bis-1,2,4-Triazoles

| Nucleophile | Electrophile | Base | Product |

|---|

Theophylline-1,2,4-Triazole Tethered Hybrids

Molecular hybridization by linking a 1,2,4-triazole moiety with other pharmacologically active scaffolds like theophylline (B1681296) is a widely explored strategy. nih.gov The synthesis of theophylline-1,2,4-triazole tethered hybrids typically involves the S-alkylation of a 3-propyl-1,2,4-triazole-5-thiol with a halogenated theophylline derivative. nih.govresearchgate.net

The reaction involves the nucleophilic attack of the sulfur atom of the triazole-thiol on an electrophilic carbon of the theophylline derivative, usually bearing a good leaving group like a bromine or chlorine atom. The use of a base facilitates the deprotonation of the thiol. More recently, ultrasound-assisted synthesis has been employed to improve reaction times and yields. nih.gov

Table 3: General Synthesis of Theophylline-1,2,4-Triazole Hybrids

| Triazole Precursor | Theophylline Derivative | Reaction Condition | Product |

|---|

Regioselective Functionalization Approaches

The 1,2,4-triazole ring of 3-propyl-1H-1,2,4-triazole contains three nitrogen atoms that can potentially be functionalized. However, due to the electronic properties of the ring and the presence of the propyl group at the 3-position, functionalization often proceeds with a degree of regioselectivity. The most common functionalization is alkylation, which typically occurs at one of the ring nitrogen atoms. researchgate.net

For 3-substituted-1H-1,2,4-triazoles, alkylation can lead to a mixture of N1 and N2 substituted products. The ratio of these products is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the reaction temperature. researchgate.netslideshare.net Generally, sterically less hindered alkylating agents and polar aprotic solvents tend to favor alkylation at the N1 position. The use of specific bases can also direct the regioselectivity of the reaction.

Direct C-H functionalization of the triazole ring is more challenging due to the lower reactivity of the C-H bonds compared to the N-H bond. However, under specific conditions using organometallic reagents, selective functionalization at the C5 position can be achieved.

Investigation of Annular Prototropic Tautomerism and its Influence on Reactivity

Unsubstituted and 3-substituted 1,2,4-triazoles can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. This phenomenon is known as annular prototropic tautomerism. nih.govijsr.net For 3-propyl-1H-1,2,4-triazole, two principal tautomers are possible: the 1H- and 2H-tautomers. The relative stability of these tautomers can be influenced by the solvent and the nature of substituents. researchgate.net

The existence of these tautomers has a significant impact on the chemical reactivity of the triazole ring. For instance, in an electrophilic substitution reaction such as alkylation, the position of the incoming electrophile will be determined by which nitrogen atom is more nucleophilic, which in turn depends on the predominant tautomeric form. The 1H-tautomer will lead to substitution at the N1 or N2 position, while the less stable 4H tautomer is generally not observed for 3-substituted triazoles. nih.gov Understanding the tautomeric equilibrium is therefore crucial for predicting and controlling the outcome of derivatization reactions. researchgate.netrsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Propyl-1H-1,2,4-triazole hydrochloride |

| 1,3,4-Thiadiazole |

| 1,3,4-Oxadiazole |

| 3-Propyl-1,2,4-triazole-5-thiosemicarbazide |

| 3-Propyl-1,2,4-triazole-5-carboxylic acid hydrazide |

| 3-Propyl-1,2,4-triazole-5-thiol |

| S-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)-3-propyl-4-amino-4H-1,2,4-triazole |

| 3-Propyl-4-phenyl-4H-1,2,4-triazole-5-thiol |

| 7-(2-bromoacetyl)theophylline |

Academic Research Applications of the 3 Propyl 1h 1,2,4 Triazole Scaffold

Preclinical Investigation of Bioactivity Mechanisms and Targets

Preclinical studies have delved into the specific molecular interactions and mechanisms through which the 1,2,4-triazole (B32235) scaffold exerts its biological effects. These investigations are crucial for understanding the therapeutic potential of compounds derived from this nucleus and for guiding the rational design of new, more potent, and selective agents. nih.govzsmu.edu.ua The scaffold's versatility allows it to interact with a diverse range of biological targets, including key enzymes involved in microbial survival and cancer cell proliferation. nih.govnih.gov

The 1,2,4-triazole moiety is a cornerstone of many antimicrobial agents. researchgate.net Its derivatives have demonstrated a broad spectrum of activity against various pathogens. researchgate.net Mechanistic studies have been pivotal in elucidating how these compounds disrupt essential microbial processes at the molecular level.

A primary mechanism of antifungal action for 1,2,4-triazole derivatives is the disruption of the fungal cell membrane integrity by inhibiting ergosterol (B1671047) biosynthesis. researchgate.net Ergosterol is a vital sterol component in fungi, analogous to cholesterol in mammalian cells, and is crucial for membrane fluidity and the function of membrane-bound proteins. mdpi.com

Triazole-based antifungal agents act by targeting and inhibiting a cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene). nih.govmdpi.comnih.gov This enzyme is critical for the oxidative removal of the 14α-methyl group from lanosterol, a key step in the ergosterol biosynthesis pathway. nih.govnih.gov The inhibition of this enzyme leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the fungal cell. nih.govnih.gov This disruption of the membrane's structure and function ultimately hinders fungal growth and replication. nih.gov Studies on Candida albicans have shown a dose-dependent reduction in ergosterol content when treated with triazole derivatives. mdpi.com The potent activity of these compounds highlights the efficacy of targeting the CYP51 enzyme in pathogenic fungi. researchgate.net

| Target Organism | Molecular Target | Mechanism of Action | Result |

|---|---|---|---|

| Candida albicans | Lanosterol 14α-demethylase (CYP51) | Inhibition of cytochrome P450-dependent enzyme activity. nih.govnih.gov | Depletion of ergosterol and accumulation of toxic sterol precursors, leading to altered plasma membrane structure and function. nih.gov |

The 1,2,4-triazole scaffold has also been incorporated into compounds demonstrating significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. mdpi.comijpsjournal.com Research has explored the efficacy of various derivatives against clinically relevant pathogens known for their propensity to develop drug resistance.

Studies have reported the synthesis of novel nih.govnih.govmdpi.com-triazole derivatives with potent activity against Staphylococcus aureus (a Gram-positive bacterium), Escherichia coli, and Pseudomonas aeruginosa (both Gram-negative bacteria). researchgate.net For instance, certain triazole-ciprofloxacin hybrids have shown higher potency than the parent drug, ciprofloxacin, particularly against methicillin-resistant S. aureus (MRSA). sci-hub.se The antibacterial potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. Various studies have documented the MIC values for different triazole derivatives against these specific pathogens, showcasing the scaffold's promise in developing new antibacterial agents. sci-hub.seresearchgate.net

| Bacterial Strain | Compound Type | Reported Activity/Result | Source |

|---|---|---|---|

| Staphylococcus aureus | nih.govnih.govmdpi.com-triazolo aniline (B41778) derivative (11b) | Showed highest activity among tested compounds. | researchgate.net |

| Escherichia coli | nih.govnih.govmdpi.com-triazolo aniline derivative (11b) | Showed highest activity among tested compounds. | researchgate.net |

| Pseudomonas aeruginosa | nih.govnih.govmdpi.com-triazolo piperazine (B1678402) derivative (9a) | Showed highest activity among tested compounds. | researchgate.net |

| Staphylococcus aureus | Schiff bases of 4H-1,2,4-triazole-3-thiol | Exhibited strong antibacterial activity, some superior to streptomycin. | nih.gov |

| MRSA (drug-resistant) | 1,2,4-triazole-3-thione-ciprofloxacin hybrids | Potent activity with MIC values <1 μg/mL. | sci-hub.se |

The 1,2,4-triazole ring is a privileged scaffold in the design of anticancer agents, present in established drugs and numerous investigational compounds. nih.govresearchgate.netzsmu.edu.ua Its derivatives can exert anticancer effects through diverse mechanisms, including the inhibition of enzymes crucial for cancer cell growth and the disruption of cellular structures required for division. nih.govnih.gov

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, motility, and intracellular transport, making them a key target for cancer chemotherapy. nih.gov Molecules that interfere with the dynamic process of tubulin polymerization and depolymerization can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis (programmed cell death). mdpi.comnih.gov

Researchers have designed and synthesized 1,2,4-triazole derivatives that act as potent tubulin polymerization inhibitors. nih.govnih.gov Many of these compounds are designed as analogs of natural products like combretastatin (B1194345) A-4 (CA-4), binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov The triazole ring is often used to lock the molecule in a specific conformation required for high-affinity binding. nih.gov The inhibitory activity of these compounds is quantified by their IC50 value, the concentration required to inhibit tubulin assembly by 50%. Several indole-1,2,4-triazole derivatives have demonstrated potent tubulin polymerization inhibitory activity with IC50 values in the low micromolar range. researchgate.net

| Compound Class | Binding Site | Mechanism | Reported IC50 Value (Tubulin Polymerization) |

|---|---|---|---|

| Indole-1,2,4-triazole derivatives | Colchicine binding site | Inhibits tubulin assembly, induces G2/M cell cycle arrest and apoptosis. mdpi.comnih.gov | 2.1 ± 0.12 μM for lead compound. researchgate.net |

| 1,2,4-Triazole-benzothiazole hybrids | Colchicine binding site | Significantly inhibits tubulin assembly. mdpi.com | 1.00 μM and 1.67 μM for lead compounds. mdpi.com |

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell signaling pathways controlling cell proliferation, differentiation, and survival. reactionbiology.com Overexpression or mutation of EGFR is implicated in the pathogenesis and progression of various cancers, making it a validated therapeutic target. reactionbiology.com

The 1,2,4-triazole scaffold has been utilized in the development of EGFR inhibitors. researchgate.net While much of the recent literature focuses on 1,2,3-triazole hybrids, the principles of targeting the kinase domain are applicable. bohrium.comresearchgate.net These inhibitors typically bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation events that initiate downstream signaling cascades. The potency of these compounds is measured by their IC50 value against the EGFR enzyme. Studies on related azole heterocycles have reported derivatives with significant EGFR suppression, with IC50 values in the nanomolar to low micromolar range. bohrium.comresearchgate.net Molecular docking studies help to visualize the binding interactions within the EGFR pocket, guiding further optimization of these inhibitors. reactionbiology.comresearchgate.net

Mechanistic Studies in Anticancer Research

Inhibition of Protein-Protein Interactions (e.g., Annexin A2–S100A10)

The interaction between Annexin A2 (AnxA2) and the S100A10 protein has been identified as a potential therapeutic target, particularly in the context of cancer, where it is implicated in processes such as angiogenesis and tumor cell metastasis. researchgate.net Academic research has explored the utility of the 1,2,4-triazole scaffold as a basis for developing small molecule inhibitors of this specific protein-protein interaction. researchgate.netresearchgate.netresearchgate.net

Initial research efforts utilized virtual screening to identify potential inhibitory compounds, which led to the discovery of a cluster of 3,4,5-trisubstituted 1,2,4-triazoles as moderately potent inhibitors of the AnxA2–S100A10 interaction. researchgate.net One of the initial hit compounds, referred to as 1a , demonstrated an IC₅₀ of 37 μM. researchgate.net This compound was predicted to bind across the groove on S100A10 that the N-terminus of AnxA2 typically occupies, thereby physically blocking the interaction. researchgate.net The binding of this triazole derivative was noted to be primarily with hydrophobic areas within the binding groove. researchgate.net

Subsequent synthetic efforts focused on modifying the substituents on the 1,2,4-triazole core to improve potency. researchgate.netresearchgate.net This led to the development of a series of analogues, with researchers systematically altering different parts of the molecule. researchgate.net For instance, replacing a substituted phenyl ring with an aliphatic amide side chain resulted in a significant reduction in potency, highlighting the importance of the aromatic ring for effective binding. researchgate.net The research culminated in the identification of more potent inhibitors, such as 2-[(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide (compound 36 ), which not only showed improved potency but was also confirmed to disrupt the native complex formed between AnxA2 and S100A10. researchgate.netresearchgate.netresearchgate.net

| Compound | Key Structural Features | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 1a | Trisubstituted 1,2,4-triazole with acetamide-linked aromatic ring | 37 μM | researchgate.net |

| Compound 36 | Trisubstituted 1,2,4-triazole with dimethylpyrimidinyl and furan (B31954) moieties | Improved potency over 1a | researchgate.net |

Molecular Mechanisms of Apoptosis Induction in Cancer Cell Lines

The 1,2,4-triazole scaffold is a core component of various compounds that have been investigated for their anticancer properties, with a significant focus on their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govpensoft.netnih.gov The molecular mechanisms underlying this pro-apoptotic activity are a key area of academic research.

One of the primary mechanisms identified involves the p53 tumor suppressor pathway. pensoft.netnih.govrsc.org Certain novel thiazolo[3,2-b] researchgate.netresearchgate.netnih.gov-triazole derivatives have been shown to exhibit significant antiproliferative activity by increasing the levels of the p53 protein. pensoft.net For example, a study identified compounds that led to a 15- to 27-fold increase in p53 levels in treated cells. pensoft.net Molecular docking studies suggest that these compounds bind to the p53-binding domain of MDM2, an important negative regulator of p53. pensoft.netnih.gov By disrupting the MDM2-p53 interaction, these triazole derivatives can reactivate p53, leading to the induction of apoptosis. nih.gov

In addition to modulating the p53 pathway, 1,2,4-triazole derivatives can induce apoptosis through cell cycle arrest. nih.govnih.gov Flow cytometry analysis of cancer cell lines, such as MCF-7 human breast cancer cells, treated with potent 1,2,4-triazole compounds has revealed cell cycle arrest at the G2/M and pre-G1 phases. nih.govnih.gov This arrest prevents the cancer cells from progressing through the cell cycle and dividing, ultimately triggering the apoptotic cascade. nih.gov For instance, one potent compound was found to increase the percentage of apoptotic cells in the pre-G1 phase from 1.93% in control cells to 24.34% in treated cells. nih.gov

| Compound Series | Cancer Cell Line | Observed Apoptotic Mechanism | Reference |

|---|---|---|---|

| Thiazolo[3,2-b] researchgate.netresearchgate.netnih.gov-triazoles | MCF-7 (Breast Cancer) | Increased p53 protein levels via MDM2 binding disruption | pensoft.netnih.gov |

| Diaryl-1,2,4-triazole-caffeic acid hybrids | A549 (Lung Cancer) | Cell cycle arrest in the G2 phase | nih.gov |

| 1,2,4-triazolone derivatives | HT-29, H460, A549, MKN-45 | Inhibition of c-Met kinase, leading to apoptosis | nih.gov |

Mechanistic Studies in Other Preclinical Biological Contexts

Cholinesterase Inhibition Pathways

Derivatives of the 1,2,4-triazole scaffold have been explored as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.

Research has focused on the synthesis and evaluation of novel N-aryl derivatives of compounds based on a 4,5-disubstituted-4H-1,2,4-triazole-3-ylthio)acetamide structure. In one such study, two series of compounds were synthesized and tested for their inhibitory activity against both AChE and BChE. The findings indicated that several of these compounds displayed a range of inhibitory activities from moderate to good.

Specifically, compounds 9j and 10f from the synthesized series were identified as having potent inhibitory potential against AChE, with IC₅₀ values of 5.41 ± 0.24 μM and 13.57 ± 0.31 μM, respectively. Compound 9j also demonstrated potent inhibition of BChE with an IC₅₀ of 7.52 ± 0.18 μM. To understand the inhibition pathway at a molecular level, docking studies were conducted. These computational analyses revealed that the docked compounds were able to bind within the active site of the cholinesterase enzymes, showing similar binding orientations and favorable interactions with the surrounding amino acid residues. The nitrogen atoms of the triazole ring are thought to play a crucial role in binding to the receptor through hydrogen bond interactions.

Beta-Secretase 1 (BACE1) Inhibition

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.gov Consequently, the inhibition of BACE1 is a major therapeutic target for the development of disease-modifying treatments for Alzheimer's. nih.gov The development of small-molecule BACE1 inhibitors has been an area of intense research in both academic and industrial settings. nih.gov

While various heterocyclic scaffolds have been investigated for BACE1 inhibition, research specifically detailing the activity of the 3-propyl-1H-1,2,4-triazole scaffold is limited in the available literature. However, broader research into triazole-containing compounds has shown some promise. For example, studies on 1,2,4-triazine (B1199460) derivatives bearing a pendant aryl phenoxy methyl-1,2,3-triazole moiety have demonstrated BACE1 inhibitory potential. researchgate.netresearchgate.net Molecular docking analyses of these related compounds suggest that their inhibitory activity may stem from hydrogen bond interactions with the catalytic dyad residues, Asp32 and Asp228, within the active site of BACE1. researchgate.net Although these findings are for a different but related triazole scaffold, they provide a basis for the potential exploration of 1,2,4-triazole derivatives as BACE1 inhibitors.

Antiviral Action Pathways

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry and is a component of several clinically used antiviral drugs, such as Ribavirin. This scaffold's utility stems from its favorable properties, including metabolic stability and its ability to act as a bioisostere of amide, ester, or carboxyl groups.

The antiviral action pathways of 1,2,4-triazole derivatives are diverse and often virus-specific. One prominent mechanism involves acting as isosteric analogs of known drugs. For instance, analogs of Ribavirin, where the carboxamide group is replaced by a 1,2,4-oxadiazole (B8745197) ring (an isostere), have been synthesized and shown to possess high activity against certain viruses. Similarly, isosteric analogs of Acyclovir containing a 1,2,4-triazole ring have demonstrated activity against herpes simplex virus type 1.

Another antiviral pathway involves the inhibition of key viral proteins. For example, certain condensed 1,2,4-triazole derivatives, such as triazoloazines modified with fluoroglycine, have shown significant activity against the influenza A (H1N1) virus. Molecular modeling studies have indicated that these compounds likely exert their effect by targeting viral hemagglutinin, a surface protein that is essential for the virus to attach to host cells. By inhibiting hemagglutinin, these compounds can prevent the initial stages of viral infection.

Structure-Activity Relationship (SAR) Studies and Rational Compound Design

Structure-activity relationship (SAR) studies are fundamental to the rational design of more potent and selective compounds based on the 1,2,4-triazole scaffold. These studies systematically modify the chemical structure of a lead compound and evaluate the resulting impact on its biological activity.

In the context of inhibiting the Annexin A2-S100A10 protein-protein interaction, SAR studies on 3,4,5-trisubstituted 1,2,4-triazoles have yielded crucial insights. researchgate.net For instance, it was determined that an acetamide-linked aromatic ring system was important for inhibitory potency. researchgate.net Replacing this aromatic ring with an aliphatic amide chain led to a decrease in activity, suggesting a key interaction of the aromatic moiety within a hydrophobic pocket of the S100A10 protein. researchgate.net Further optimization of other substituents on the triazole ring led to the identification of compounds with improved potency. researchgate.net

For the development of anticancer agents that induce apoptosis, SAR studies have highlighted the importance of specific substitutions on the triazole core. In a series of thiazolo[3,2-b] researchgate.netresearchgate.netnih.gov-triazoles, the nature of the substituent on the phenyl ring was found to be critical for antiproliferative activity and the ability to induce p53. pensoft.net Similarly, for diaryl-1,2,4-triazole-caffeic acid hybrids, it was found that ester derivatives were more potent anticancer agents than the corresponding amide derivatives. nih.gov Furthermore, the introduction of electron-withdrawing groups at the para-position of the N-1 phenyl ring enhanced the antiproliferative activity. nih.gov

The rational design of 1,2,4-triazole derivatives often leverages the polar nature of the triazole ring and its ability to participate in hydrogen bonding. The nitrogen atoms in the triazole moiety can act as hydrogen bond donors or acceptors, which is a key feature in their interaction with biological targets like enzymes and receptors. This property is exploited in the design of inhibitors for various targets, from cholinesterases to viral proteins.

Elucidation of Structural Features Governing Biological Potency

The inherent chemical architecture of the 1,2,4-triazole ring is central to its biological function. The presence and position of its three nitrogen atoms create a molecule with a specific dipole moment and hydrogen bonding capabilities, enabling it to act as a bioisostere for amide or ester groups and interact with high affinity at various biological receptors. nih.gov The stability of the triazole ring under metabolic conditions further enhances its desirability as a core component in drug design. nih.gov

Influence of Substituent Nature and Position on Bioactivity

The biological activity of the 1,2,4-triazole scaffold can be precisely modulated by altering the nature and position of various substituents on the triazole ring. researchgate.net SAR studies have revealed that even minor structural modifications can lead to significant changes in potency and selectivity.

Key findings from various studies include:

Hydrophobicity: Introducing lipophilic or hydrophobic groups, such as chloro or methoxy (B1213986) substituents on a phenyl ring attached to the triazole, can enhance activity. acs.org This is often attributed to improved membrane permeability and better interaction with hydrophobic pockets in target enzymes.

Electronic Effects: The electronic properties of substituents are crucial. Strongly electron-withdrawing groups (e.g., -NO2, -CF3, di-fluoro substitutions) on aromatic rings attached to the scaffold have been shown to significantly enhance antibacterial and anticancer activity. nih.govnih.gov Conversely, polar groups like carboxyl or nitro substituents can sometimes abolish inhibitory activity, highlighting the need for a balanced electronic profile. acs.org

Steric Factors: The size and position of substituents influence how the molecule fits into a biological target. For example, in the development of antifungal agents, substitutions at the meta-position of an attached phenyl ring were found to be detrimental to activity. researchgate.net In contrast, dihalobenzyl groups were found to be more effective for increasing antibacterial and antifungal efficacy than monohalobenzyl groups. nih.gov

The following table summarizes the influence of different substituents on the bioactivity of 1,2,4-triazole derivatives based on research findings.

| Substituent Type | Position | Effect on Bioactivity | Example Application |